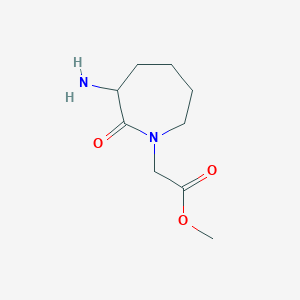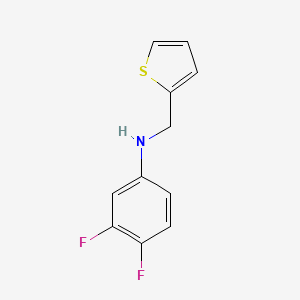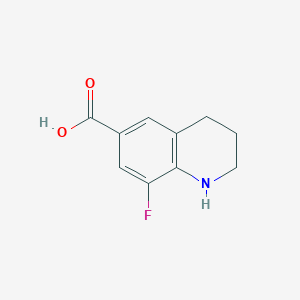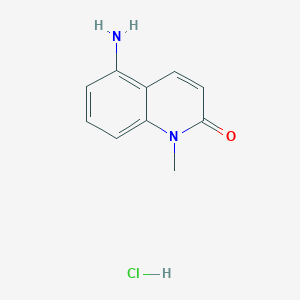
(E)-N'-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline core substituted with hydroxy and carboximidamide groups. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may produce primary amines.
Aplicaciones Científicas De Investigación
(E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide include other isoquinoline derivatives with hydroxy and carboximidamide groups. Examples include:
- (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboxamide
- (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboxylate
Uniqueness
What sets (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide apart from similar compounds is its specific substitution pattern and the resulting chemical properties
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N'-hydroxy-5,6-dimethylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-10-9(8(7)2)5-6-14-11(10)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15) |
Clave InChI |
IXARRHDVGZQIDB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C2=C(C=C1)C(=NC=C2)/C(=N\O)/N)C |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=NC=C2)C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)

amine](/img/structure/B13207035.png)
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)



![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
